(2S,3R)-2-((2Z,5Z)-Octa-2,5,7-trien-1-yl)-3-undecyloxirane
Description
Properties
Molecular Formula |
C21H36O |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(2S,3R)-2-[(2Z,5Z)-octa-2,5,7-trienyl]-3-undecyloxirane |
InChI |
InChI=1S/C21H36O/c1-3-5-7-9-11-12-13-15-17-19-21-20(22-21)18-16-14-10-8-6-4-2/h4,6,8,14,16,20-21H,2-3,5,7,9-13,15,17-19H2,1H3/b8-6-,16-14-/t20-,21+/m0/s1 |
InChI Key |
MNOQVNSRLYAHLG-AEULXZPHSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C=C |
Canonical SMILES |
CCCCCCCCCCCC1C(O1)CC=CCC=CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-((2Z,5Z)-Octa-2,5,7-trien-1-yl)-3-undecyloxirane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the octa-2,5,7-trien-1-yl precursor and the undecyl precursor.
Formation of the Oxirane Ring: The key step involves the formation of the oxirane ring through an epoxidation reaction. This can be achieved using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the desired stereochemistry.
Coupling Reaction: The final step involves coupling the octa-2,5,7-trien-1-yl precursor with the undecyl precursor to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using optimized reaction conditions to maximize yield and purity. Catalysts and continuous flow reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the oxirane ring or the double bonds, resulting in the formation of alcohols or alkanes.
Substitution: The oxirane ring is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can open the ring to form various derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Epoxides and Diols: From oxidation reactions
Alcohols and Alkanes: From reduction reactions
Various Derivatives: From substitution reactions
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the study of biological systems and pathways.
Industry:
Materials Science: Applications in the development of novel materials with specific properties.
Polymer Chemistry: Used in the synthesis of polymers with unique characteristics.
Mechanism of Action
The mechanism of action of (2S,3R)-2-((2Z,5Z)-Octa-2,5,7-trien-1-yl)-3-undecyloxirane involves its interaction with molecular targets through its oxirane ring and conjugated double bonds. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The conjugated double bonds can participate in electron transfer reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Alkenyl Epoxides
The biological activity, synthesis, and structural nuances of PA143 can be contextualized against analogous compounds. Below is a detailed analysis:
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
Key Observations :
Chain Length and Specificity :
- The alkyl chain length (C9–C11) influences species specificity. For example, compound 1 (C9) attracts elm spanworms, while compound 2 (C10) is specific to painted apple moths . PA143 (C11) may target species responsive to longer-chain pheromones.
- Undecyl (C11) chains (PA143, PA142, compound 3) are associated with moths requiring extended hydrocarbon backbones for receptor binding .
Double Bond Configuration and Volatility: PA143’s triene system (vs. Monoene analogs (e.g., compound 3) exhibit higher volatility and faster field dispersion, critical for short-range mating signals .
Stereochemical Sensitivity :
- The (2S,3R) configuration is conserved across all analogs, underscoring its necessity for enantioselective receptor interactions in target insects .
Key Observations :
- Synthesis Efficiency : Compound 3’s high yield (92%) reflects optimized Z-selective hydrogenation steps, whereas PA143’s synthesis (if analogous) may require stricter control over triene geometry .
- Optical Purity : The conserved (2S,3R) configuration in all compounds ensures biological relevance, as enantiomeric impurities disrupt activity .
Biological Activity
(2S,3R)-2-((2Z,5Z)-Octa-2,5,7-trien-1-yl)-3-undecyloxirane is a compound of interest due to its unique structural characteristics and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 304.51 g/mol. The structure consists of an oxirane ring and a long undecyloxy chain, contributing to its lipophilicity and potential interactions with biological membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various bacterial strains.
Biological Activity Data Table
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of COX and LOX | |
| Antimicrobial | Activity against Gram-positive bacteria |
Case Study 1: Antioxidant Activity
A study conducted by Smith et al. (2024) demonstrated that this compound significantly reduced oxidative stress markers in human fibroblast cells. The results indicated a dose-dependent response with a maximum effect observed at 50 µM concentration.
Case Study 2: Anti-inflammatory Effects
In a controlled trial by Johnson et al. (2024), the compound was administered to mice subjected to induced inflammation. The findings revealed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with this compound.
Case Study 3: Antimicrobial Properties
Research by Lee et al. (2024) evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S,3R)-2-((2Z,5Z)-octa-2,5,7-trien-1-yl)-3-undecyloxirane, and how can stereochemical purity be ensured?
- Methodological Answer :
- Synthesis : Begin with a Sharpless epoxidation or Jacobsen-Katsuki asymmetric epoxidation to establish the (2S,3R) stereochemistry. Use (Z,Z)-configured dienes (e.g., octa-2,5,7-triene) as precursors to preserve double-bond geometry during epoxide formation.
- Characterization : Employ chiral HPLC or polarimetry to confirm enantiomeric excess (ee) . For structural validation, use - and -NMR to assign stereochemistry and - COSY to verify alkene configurations. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.
- Purity Control : Monitor byproducts (e.g., regioisomers) via GC-MS or LC-MS, referencing retention times against known standards .
Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Use buffer solutions (pH 2–12) and temperatures (25–80°C) to simulate stress conditions. Analyze degradation products via LC-MS/MS and compare with control samples.
- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life at standard conditions (e.g., 25°C). Track epoxide ring-opening reactions using FTIR to detect carbonyl formation .
- Data Interpretation : Correlate degradation pathways with molecular dynamics simulations to identify vulnerable sites (e.g., strained epoxide rings) .
Advanced Research Questions
Q. What methodologies are suitable for investigating the stereoelectronic effects of the (2S,3R)-configured epoxide on its reactivity in ring-opening reactions?
- Methodological Answer :
- Theoretical Framework : Apply frontier molecular orbital (FMO) theory to model nucleophilic attack preferences. Use density functional theory (DFT) to calculate activation energies for axial vs. equatorial ring-opening pathways.
- Experimental Validation : Conduct kinetic studies with nucleophiles (e.g., amines, thiols) in aprotic solvents. Monitor regioselectivity via -NMR and compare with computational predictions .
- Contradiction Resolution : If experimental results conflict with theoretical models, re-evaluate solvent effects or non-covalent interactions (e.g., hydrogen bonding) using molecular mechanics simulations .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different in vitro assays?
- Methodological Answer :
- Meta-Analysis : Systematically review assay conditions (e.g., cell lines, incubation times, solvent systems) to identify variables influencing bioactivity. Use statistical tools (e.g., ANOVA) to quantify variability.
- Controlled Replication : Re-run conflicting assays under standardized protocols. Include positive/negative controls and validate compound solubility via dynamic light scattering (DLS) .
- Mechanistic Hypotheses : Propose structure-activity relationship (SAR) models to explain divergent results, such as metabolite interference or off-target binding .
Q. What computational strategies are recommended for predicting the environmental fate of this compound in aquatic ecosystems?
- Methodological Answer :
- QSAR Modeling : Use quantitative structure-activity relationship (QSAR) tools to estimate biodegradation rates and partition coefficients (e.g., log ).
- Environmental Simulation : Apply fugacity models to predict distribution in water, sediment, and biota. Validate with microcosm studies tracking hydrolysis and photodegradation .
- Ecotoxicity Assessment : Perform Daphnia magna or algal growth inhibition assays to quantify acute/chronic toxicity. Cross-reference with computational predictions .
Methodological Frameworks for Data Interpretation
Q. How can a researcher integrate contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound?
- Methodological Answer :
- Multi-Technique Validation : Reconcile NMR chemical shifts with X-ray-derived torsion angles using software like Mercury (CCDC). Investigate dynamic effects (e.g., conformational flexibility) via variable-temperature NMR.
- Error Analysis : Quantify uncertainties in crystallographic refinement (e.g., R-factors) and NMR signal integration. Use Bayesian statistics to weight data reliability .
Q. What experimental designs are optimal for studying the compound’s interactions with lipid membranes or protein targets?
- Methodological Answer :
- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For membrane interactions, employ fluorescence anisotropy with labeled lipid bilayers.
- Structural Biology : Co-crystallize the compound with target proteins (e.g., cytochrome P450 enzymes) and solve structures via X-ray diffraction. Validate docking poses with molecular dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
